3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C24H21N3O7 and a molecular weight of 463.451 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, typically starting with the nitration of phenol derivatives to introduce the nitro group. This is followed by the formation of the propanoyl group through acylation reactions. The carbohydrazonoyl group is introduced via hydrazone formation, and finally, the methoxybenzoate group is attached through esterification reactions .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups .
Scientific Research Applications
3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and biochemical pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbohydrazonoyl group can form stable complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 3-(2-(2-(4-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 1-(2-(2-(1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
Uniqueness
What sets 3-(2-(2-(2-Nitrophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research applications .
Properties
CAS No. |
769142-79-2 |
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Molecular Formula |
C24H21N3O7 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
[3-[(E)-[2-(2-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H21N3O7/c1-16(33-22-9-4-3-8-21(22)27(30)31)23(28)26-25-15-17-6-5-7-20(14-17)34-24(29)18-10-12-19(32-2)13-11-18/h3-16H,1-2H3,(H,26,28)/b25-15+ |
InChI Key |
VUYVWLKFARGQMT-MFKUBSTISA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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